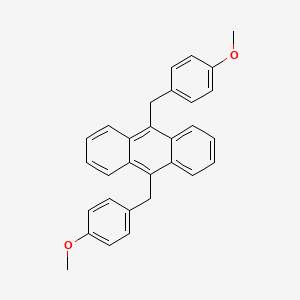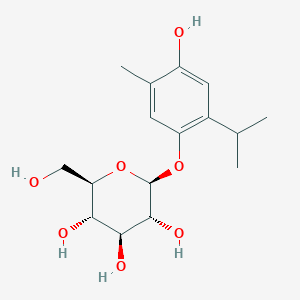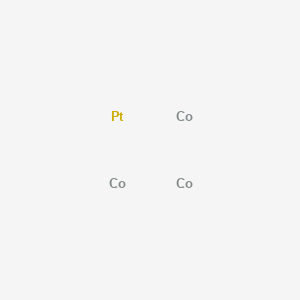
Cobalt;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;platinum is a bimetallic compound that combines the properties of cobalt and platinum. This compound is known for its unique catalytic properties, making it highly valuable in various industrial and scientific applications. This compound compounds are often used in catalysis, particularly in reactions involving hydrogenation and oxidation. The combination of cobalt and platinum enhances the overall catalytic efficiency and stability, making it a preferred choice in many chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt;platinum compounds can be synthesized through various methods, including liquid-phase synthesis and impregnation techniques. One common method involves the reduction of cobalt and platinum salts using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution with a complexing agent like triethylamine to stabilize the nanoparticles. The mixture is then subjected to heat treatment to enhance the catalytic properties of the resulting compound .
Industrial Production Methods
In industrial settings, this compound catalysts are often produced using impregnation techniques. This involves impregnating a support material, such as silica or alumina, with cobalt and platinum precursors. The impregnated material is then dried and calcined at high temperatures to form the active catalytic sites. This method allows for the production of catalysts with high surface area and uniform distribution of the active metals .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt;platinum compounds undergo various types of chemical reactions, including:
Oxidation: These compounds are effective catalysts for oxidation reactions, such as the oxidation of carbon monoxide to carbon dioxide.
Reduction: They are also used in hydrogenation reactions, where hydrogen is added to unsaturated organic compounds.
Substitution: this compound compounds can participate in substitution reactions, where one ligand in the coordination sphere is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include hydrogen gas for hydrogenation reactions and oxygen or air for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic activity and selectivity .
Major Products Formed
The major products formed from reactions catalyzed by this compound compounds depend on the specific reaction being carried out. For example, in hydrogenation reactions, the major products are typically saturated hydrocarbons, while in oxidation reactions, the products are often oxidized organic compounds such as alcohols, aldehydes, or carboxylic acids .
Applications De Recherche Scientifique
Cobalt;platinum compounds have a wide range of scientific research applications, including:
Chemistry: They are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: These compounds are being explored for their potential use in biological systems, such as in the development of biosensors and imaging agents.
Medicine: this compound compounds are being investigated for their potential use in cancer therapy, particularly as agents for targeted drug delivery and imaging.
Industry: In industrial applications, this compound catalysts are used in processes such as the Fischer-Tropsch synthesis for the production of hydrocarbons from carbon monoxide and hydrogen
Mécanisme D'action
The mechanism of action of cobalt;platinum compounds involves the interaction of the metal centers with reactant molecules. In catalytic reactions, the cobalt and platinum atoms provide active sites for the adsorption and activation of reactants. The unique electronic properties of the bimetallic compound facilitate the transfer of electrons, enhancing the overall catalytic activity. For example, in hydrogenation reactions, the platinum atoms facilitate the dissociation of hydrogen molecules, while the cobalt atoms assist in the subsequent hydrogenation of the substrate .
Comparaison Avec Des Composés Similaires
Cobalt;platinum compounds can be compared with other bimetallic catalysts, such as:
Cobalt;nickel: Similar to this compound, cobalt;nickel compounds are used in hydrogenation and oxidation reactions. this compound compounds generally exhibit higher catalytic activity and stability.
Platinum;palladium: Platinum;palladium catalysts are also used in hydrogenation and oxidation reactions. While they offer high catalytic activity, this compound compounds are often preferred due to their cost-effectiveness and enhanced stability.
Ruthenium;cobalt: Ruthenium;cobalt compounds are used in various catalytic applications, but this compound compounds provide a better balance of activity and stability .
Propriétés
Numéro CAS |
100329-54-2 |
|---|---|
Formule moléculaire |
Co3Pt |
Poids moléculaire |
371.88 g/mol |
Nom IUPAC |
cobalt;platinum |
InChI |
InChI=1S/3Co.Pt |
Clé InChI |
VYSOWMYOMLJUSA-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


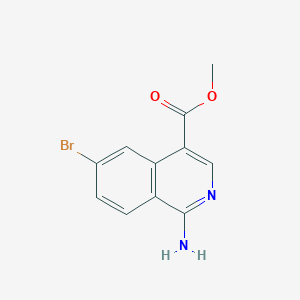
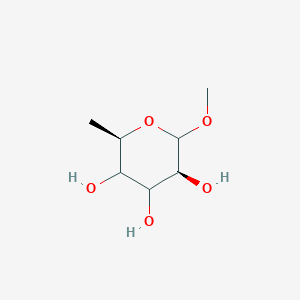
![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)
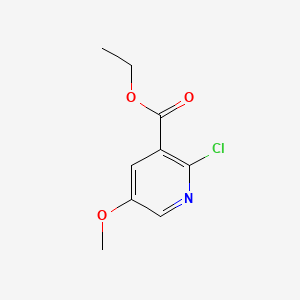
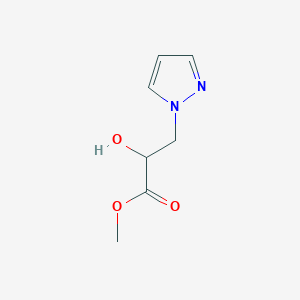


![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)

![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)
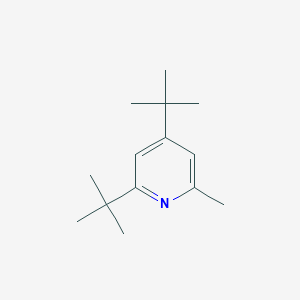
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)
